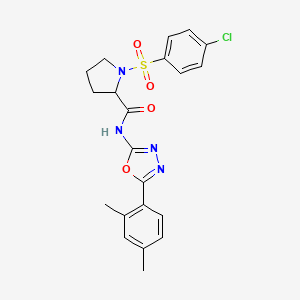

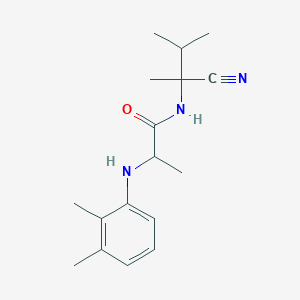

![molecular formula C9H8FN3S B2492106 4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine CAS No. 1248095-54-6](/img/structure/B2492106.png)

4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazole compounds involves multi-step reactions, such as the Gewald synthesis technique, Vilsmeier-Haack reaction, and other specific condensation reactions, to obtain novel Schiff bases and pyrazole derivatives. These methods demonstrate the complexity and versatility in synthesizing pyrazole-based compounds, providing a foundation for the synthesis of 4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine and its derivatives (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including this compound, is characterized by various spectroscopic techniques such as NMR, MS, and FT-IR. Single crystal X-ray diffraction and density functional theory (DFT) calculations are used to determine the optimized molecular crystal structures, illustrating the compound's molecular geometry and electron distribution (Wen et al., 2023).

Chemical Reactions and Properties

Pyrazole compounds are involved in various chemical reactions, including condensation reactions and reactions with amines, to form amides and other derivatives. These reactions highlight the reactive nature of the pyrazole ring and its potential for chemical modifications, leading to a range of compounds with diverse properties and activities (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, can be inferred from their molecular structure and synthesis conditions. Although specific data on this compound is not detailed, similar compounds exhibit distinct physical characteristics influenced by their molecular arrangements and interactions (Wu et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the behavior of pyrazole derivatives in various environments. Studies on related compounds reveal insights into their electron donor groups, charge transfer mechanisms, and potential for forming supramolecular structures through non-covalent interactions (Tamer et al., 2016).

Applications De Recherche Scientifique

Antimicrobial Activity

4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine and its derivatives have shown promising results in antimicrobial studies. For instance, some derivatives have exhibited significant in vitro antimicrobial activity, outperforming other compounds in their class (Divyaraj Puthran et al., 2019). Another study highlights the synthesis of novel 1,5-diaryl pyrazoles, including derivatives of this compound, which demonstrated good antibacterial and antifungal activity (R. Ragavan, V. Vijayakumar, N. Kumari, 2010).

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of derivatives of this compound. For example, research conducted by B. F. Abdel-Wahab et al. (2013) details the crystal structure of a related compound, providing insights into its molecular conformation (B. F. Abdel-Wahab, H. Mohamed, Rizk E. Khidre, S. W. Ng, E. Tiekink, 2013).

Anticancer Properties

Some derivatives of this compound have been studied for their potential anticancer properties. For instance, a study by I. Yushyn, Serhii Holota, and Roman Lesyk (2022) explores a novel non-condensed pyrazoline-bearing hybrid molecule for anticancer applications (I. Yushyn, Serhii Holota, Roman Lesyk, 2022).

Catalytic Applications

The compound and its derivatives have also found applications in catalysis. S. Tayebi et al. (2011) reported the use of a related compound as a recyclable catalyst for condensation reactions, demonstrating its potential in synthetic chemistry applications (S. Tayebi, Mojtaba Baghernejad, D. Saberi, K. Niknam, 2011).

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-6-1-3-7(4-2-6)14-8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNFPXIHZPQFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

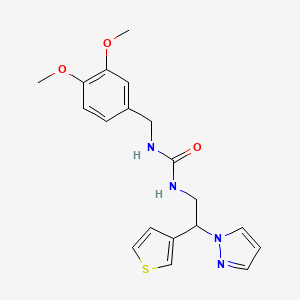

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)

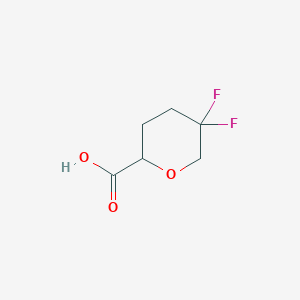

![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)

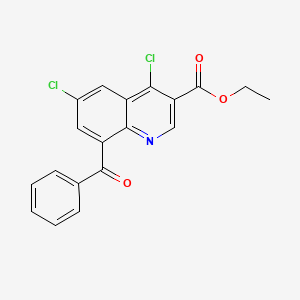

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)

![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)

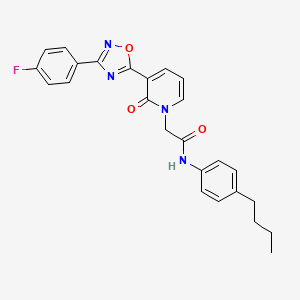

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)

![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)